5-Bromo-N,N-diethylpicolinamide
Description
5-Bromo-N,N-diethylpicolinamide is a chemical compound belonging to the picolinamide family. It is characterized by its white crystalline solid form and solubility in organic solvents. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.
Properties
IUPAC Name |
5-bromo-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-6-5-8(11)7-12-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFHANHGLVWQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628487 | |
| Record name | 5-Bromo-N,N-diethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673485-54-6 | |
| Record name | 5-Bromo-N,N-diethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-diethylpicolinamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with N,N-diethylamine. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) under room temperature conditions . The process involves the dropwise addition of N,N-diethylamine to a suspension of 5-bromopyridine-2-carboxylic acid in THF, followed by stirring for a couple of hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,N-diethylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted picolinamides, while reduction reactions can produce amines .
Scientific Research Applications
5-Bromo-N,N-diethylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethylpicolinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Bromonicotinamide: Shares a similar bromine-substituted pyridine structure but differs in its functional groups and applications.
N,N-Diethylpicolinamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness: 5-Bromo-N,N-diethylpicolinamide is unique due to its specific combination of bromine substitution and diethylamide functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Biological Activity
5-Bromo-N,N-diethylpicolinamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
- IUPAC Name: 5-bromo-N,N-diethylpyridine-2-carboxamide
- Molecular Formula: CHBrNO
- Molecular Weight: 257.13 g/mol
- CAS Number: 673485-54-6
This compound is characterized by its white crystalline form and solubility in organic solvents, making it suitable for various applications in chemistry and biology.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have explored the anticancer effects of this compound on human cervix adenocarcinoma cells. The compound was tested for cytotoxicity using standard assays, revealing that it does not exhibit significant toxicity at lower concentrations, which is beneficial for therapeutic applications.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1.0 | 85 |
| 10.0 | 50 |
At higher concentrations, the compound induced apoptosis, indicating its potential as an anticancer agent. Further studies are needed to elucidate the exact pathways involved in this process.
Case Studies and Research Findings
- Study on Cyanide Detection : A recent study highlighted the use of this compound as a chemosensor for cyanide detection in biological samples. The compound forms a blue-colored complex with palladium ions, which reverts to yellow upon reacting with cyanide ions, demonstrating high selectivity for cyanide over other anions.
- Cholinesterase Inhibition : Another research effort focused on synthesizing analogues of this compound to develop inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some analogues showed improved potency against AChE compared to existing drugs, suggesting that modifications to the structure could enhance therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
